molecular formula C23H18N2O3 B11514842 5-(1,3-benzodioxol-5-yl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one

5-(1,3-benzodioxol-5-yl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11514842
M. Wt: 370.4 g/mol
InChI Key: QPKUMUWLIKCBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2H-1,3-Benzodioxol-5-yl)-1-phenyl-3-(phenylamino)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a phenyl group, and a phenylamino group

Preparation Methods

The synthesis of 5-(2H-1,3-benzodioxol-5-yl)-1-phenyl-3-(phenylamino)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde in the presence of an acid catalyst to form 1,3-benzodioxole.

    Synthesis of the Pyrrol-2-one Core: The pyrrol-2-one core can be synthesized via a cyclization reaction involving an appropriate amine and a diketone.

    Coupling Reactions: The final step involves coupling the benzodioxole moiety with the pyrrol-2-one core using a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

5-(2H-1,3-Benzodioxol-5-yl)-1-phenyl-3-(phenylamino)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrrol-2-one ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(2H-1,3-Benzodioxol-5-yl)-1-phenyl-3-(phenylamino)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2H-1,3-benzodioxol-5-yl)-1-phenyl-3-(phenylamino)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

5-(2H-1,3-Benzodioxol-5-yl)-1-phenyl-3-(phenylamino)-2,5-dihydro-1H-pyrrol-2-one can be compared with similar compounds such as:

The uniqueness of 5-(2H-1,3-benzodioxol-5-yl)-1-phenyl-3-(phenylamino)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

4-anilino-2-(1,3-benzodioxol-5-yl)-1-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C23H18N2O3/c26-23-19(24-17-7-3-1-4-8-17)14-20(25(23)18-9-5-2-6-10-18)16-11-12-21-22(13-16)28-15-27-21/h1-14,20,24H,15H2

InChI Key

QPKUMUWLIKCBAP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C=C(C(=O)N3C4=CC=CC=C4)NC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.